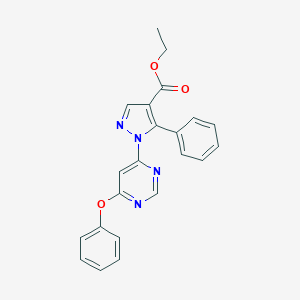![molecular formula C15H8ClF3N2O B287269 2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B287269.png)
2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains an oxadiazole ring, which makes it highly reactive and versatile.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is not fully understood, but it is believed to be related to its ability to interact with specific biomolecules in the body. In the case of antimicrobial activity, it is thought to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. In the case of anticancer activity, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole vary depending on the specific application and dosage used. In general, it has been shown to exhibit low toxicity and high selectivity towards specific targets, making it a promising candidate for further development. However, more studies are needed to fully understand its safety and efficacy profiles.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole in lab experiments include its high reactivity, versatility, and potential for use in various applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and safety profile.
Orientations Futures
There are many potential future directions for the research and development of 2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. Some of these include:
1. Investigating its potential use as a fluorescent probe for the detection of metal ions in biological samples.
2. Exploring its potential use as a catalyst in various organic reactions.
3. Studying its mechanism of action in more detail to fully understand its safety and efficacy profiles.
4. Developing new synthetic methods for the production of 2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole.
5. Investigating its potential use in the development of new antimicrobial and anticancer agents.
Conclusion
2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a highly reactive and versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its antimicrobial, antiviral, antifungal, anticancer, and fluorescent properties. While more research is needed to fully understand its mechanism of action and safety profile, it remains a promising candidate for further development in the future.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzohydrazide with 4-trifluoromethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with acetic anhydride to form the final compound. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been shown to exhibit significant antimicrobial, antiviral, antifungal, and anticancer activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, it has been studied for its potential use as a catalyst in various organic reactions.
Propriétés
Nom du produit |
2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
|---|---|
Formule moléculaire |
C15H8ClF3N2O |
Poids moléculaire |
324.68 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H8ClF3N2O/c16-12-7-3-10(4-8-12)14-21-20-13(22-14)9-1-5-11(6-2-9)15(17,18)19/h1-8H |
Clé InChI |
WJRGLQPIRHJKKZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)

![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287192.png)
![3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287194.png)
![6-[(4-Fluorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287197.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287200.png)
![6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287201.png)
![6-Propyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287203.png)
![{6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether](/img/structure/B287204.png)
![3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287205.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287207.png)
![3-(4-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287209.png)